4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
This compound (CAS: 1817776-39-8) is a pyrimidine derivative featuring a cyclopropyl group at the 4-position, a methyl group at the 6-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the 5-position. Its molecular formula is C₁₄H₂₁BN₂O₂, with a molecular weight of 260.15 g/mol . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis .
Properties
IUPAC Name |
4-cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-9-11(12(10-6-7-10)17-8-16-9)15-18-13(2,3)14(4,5)19-15/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEXETKOIHCWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The preparation of this compound typically involves the following sequential steps:
1.1 Formation of the Pyrimidine Core
- The pyrimidine ring is constructed through condensation reactions between appropriate precursors such as diketones and amidines. This step establishes the heterocyclic scaffold essential for further functionalization.
Representative Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalyst/Notes | Yield Range (%) |
|---|---|---|---|
| Pyrimidine core formation | Condensation of diketone and amidine in polar solvents | Acid/base catalysis depending on substrates | Variable |
| Alkylation (cyclopropyl/methyl) | Alkyl halides (e.g., cyclopropyl bromide), base (e.g., K2CO3) | Often requires inert atmosphere, moderate heat | Moderate to high |
| Borylation at 5-position | Bis(pinacolato)diboron, base (e.g., KOAc), Pd catalyst, solvent (1,4-dioxane) | Pd(PPh3)2Cl2 or Pd(dppf)Cl2; inert atmosphere; 80-100 °C | 60-80 |
Industrial Scale Considerations
- Industrial synthesis optimizes these steps for scalability by employing continuous flow reactors to enhance heat and mass transfer.
- High-throughput screening is used to identify optimal catalysts and reaction parameters.
- Automated systems control reaction times, temperatures, and reagent addition to maximize yields and purity.
- The use of microwave-assisted heating has been reported to reduce reaction times, particularly in palladium-catalyzed cross-coupling steps.
Detailed Experimental Example
A typical palladium-catalyzed borylation to install the boronic ester group is conducted as follows:
- A mixture of the 5-halogenated pyrimidine intermediate, bis(pinacolato)diboron, potassium acetate, and bis(triphenylphosphine)palladium(II) dichloride is dissolved in 1,4-dioxane.
- The reaction vessel is purged with nitrogen and heated at 80-100 °C for 4-6 hours.
- After completion, the mixture is cooled, diluted with ethyl acetate, and washed with aqueous sodium bicarbonate and brine.
- The organic layer is dried and concentrated, and the crude product purified by column chromatography or preparative HPLC to afford the target compound.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Catalyst/Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Diketone + Amidine, acid/base catalysis | Solvent-dependent | Variable |
| 2 | Alkylation (cyclopropyl, methyl groups) | Alkyl halides, base (K2CO3), inert atmosphere | Moderate heat | Moderate |
| 3 | Borylation (install dioxaborolane) | Bis(pinacolato)diboron, KOAc, Pd catalyst | Pd(PPh3)2Cl2 or Pd(dppf)Cl2, 80-100 °C | 60-80 |
Research Findings and Notes
- The boronic ester group enhances the compound's utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse derivatives.
- Reaction optimization studies have shown that the choice of palladium catalyst and base significantly affects the borylation yield and selectivity.
- The cyclopropyl substituent is introduced early to avoid ring opening during later steps, as cyclopropyl groups are sensitive to harsh conditions.
- Purification typically requires chromatographic methods due to the close polarity of intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and methyl groups.
Hydrolysis: The boronic acid ester group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Aqueous Acid or Base: For hydrolysis reactions.
Major Products
Cross-Coupling Products: Formation of biaryl or vinyl-aryl compounds.
Oxidation Products: Formation of alcohols or ketones.
Reduction Products: Formation of alkanes or alcohols.
Hydrolysis Products: Formation of boronic acids.
Scientific Research Applications
4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its role as a boronic acid derivative. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 4-Cyclopropyl-6-methyl-5-(dioxaborolan-2-yl)pyrimidine (Target) | 4-Cyclopropyl, 6-Methyl | C₁₄H₂₁BN₂O₂ | 260.15 | 1817776-39-8 | Methyl at 6-position; boronic ester at 5 |
| 4-Cyclopropyl-6-methoxy-5-(dioxaborolan-2-yl)pyrimidine | 4-Cyclopropyl, 6-Methoxy | C₁₅H₂₃BN₂O₃ | 290.17 | 2750602-14-1 | Methoxy at 6-position; higher polarity |
| 2-Cyclopropyl-5-(dioxaborolan-2-yl)pyrimidine | 2-Cyclopropyl | C₁₂H₁₈BN₂O₂ | 245.10 | 1375301-91-9 | Cyclopropyl at 2-position; steric effects |
| 2-Methyl-5-(dioxaborolan-2-yl)pyrimidine | 2-Methyl | C₁₀H₁₇BN₂O₂ | 216.07 | 1052686-67-5 | Simpler structure; lower molecular weight |
Electronic and Steric Influences
- Target Compound: The 4-cyclopropyl and 6-methyl groups create a sterically hindered environment. This combination may moderate the boronic ester’s reactivity in cross-coupling reactions .
- 6-Methoxy Analog (CAS 2750602-14-1): The methoxy group is strongly electron-donating, increasing the ring’s electron density. This could enhance oxidative stability but reduce electrophilic substitution rates. The higher molecular weight (290.17 g/mol) may also affect solubility in nonpolar solvents .
- Positional isomerism significantly alters electronic effects compared to the target compound .
Suzuki-Miyaura Cross-Coupling Performance
- The target compound’s boronic ester participates in couplings with aryl/heteroaryl halides. Steric effects from the 4-cyclopropyl group may reduce reaction rates compared to less hindered analogs like the 2-methyl derivative (CAS 1052686-67-5) .
- The 6-methoxy analog’s electron-rich pyrimidine ring may accelerate transmetallation steps in Suzuki reactions but could complicate purification due to increased polarity .
Physicochemical Properties
- Solubility : The target compound’s methyl group enhances lipophilicity compared to the methoxy analog, favoring solubility in organic solvents like THF or dichloromethane. The methoxy derivative may exhibit better solubility in polar aprotic solvents (e.g., DMSO) .
- Stability : Boronic esters are prone to hydrolysis, but steric protection from the cyclopropyl group in the target compound may improve stability under aqueous conditions compared to the 2-cyclopropyl analog .
Biological Activity
4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This compound features a pyrimidine ring substituted with a cyclopropyl group and a boronic acid ester moiety, which enhances its chemical reactivity and applicability in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 261.15 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1817776-39-8 |
| Molecular Weight | 261.15 g/mol |
| InChI Key | RLEXETKOIHCWFV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic acid moiety. This property allows it to participate in various biochemical reactions that can influence metabolic pathways.
Biological Applications
Research has indicated several potential applications for this compound in the fields of medicinal chemistry and drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the boronic acid group may enhance these effects by improving the compound's binding affinity to target enzymes involved in cancer progression.
- Antimicrobial Properties : Some studies have reported that similar pyrimidine derivatives possess antimicrobial activity. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of key metabolic enzymes.
- Drug Discovery : As an intermediate in organic synthesis, this compound can be utilized to develop novel pharmaceuticals targeting specific biological pathways. Its unique structure allows for modifications that can enhance pharmacokinetic properties.
Case Studies and Research Findings
Recent research has focused on optimizing the biological activity of related compounds through structural modifications. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that modifications at the 6-position of pyrimidine derivatives significantly improved their potency against specific cancer cell lines (IC50 values in the low micromolar range) .
- Another investigation highlighted the role of boronic acids in enhancing solubility and metabolic stability of drug candidates in vivo . These findings underscore the importance of structural features in determining biological efficacy.
Comparative Analysis
The following table compares this compound with similar compounds regarding their biological activities:
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| This compound | Potential anticancer activity | Not yet established |
| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Moderate antimicrobial activity | IC50 = 0.58 μM |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | High cytotoxicity | IC50 = 0.25 μM |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester moiety is introduced via palladium-catalyzed coupling. Precursors such as halogenated pyrimidines (e.g., 4-chloro-6-methylpyrimidine derivatives) are reacted with cyclopropylboronic esters under inert atmospheres. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance reactivity, with bases such as K₂CO₃ facilitating deprotonation .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying substituent positions and boron coordination. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as demonstrated for analogous boronate-pyrimidine structures) provides unambiguous spatial arrangement .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a versatile intermediate for synthesizing kinase inhibitors and antimicrobial agents. Its boronate group enables participation in cross-coupling reactions to generate biaryl structures, which are common in drug candidates targeting protein-protein interactions .
Advanced Research Questions
Q. How can regioselectivity challenges during boronate ester coupling be addressed?
- Methodological Answer : Regioselectivity is controlled by optimizing catalyst systems (e.g., Pd(PPh₃)₄ with ligand additives) and reaction temperatures. Computational modeling (DFT) predicts favorable coupling sites, while protecting groups on the pyrimidine ring direct reactivity. For example, steric hindrance from the cyclopropyl group may necessitate bulkier ligands to enhance selectivity .
Q. What strategies resolve contradictions in reported reaction yields for similar boronate-pyrimidines?
- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reactions. Rigorous drying of solvents (e.g., molecular sieves) and degassing via freeze-pump-thaw cycles improve reproducibility. Comparative studies using standardized catalysts (e.g., PdCl₂(dppf)) and real-time monitoring via LC-MS help identify optimal conditions .
Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group introduces steric constraints that slow undesired side reactions (e.g., proto-deboronation) while stabilizing transition states via electron-donating effects. Kinetic studies using substituent analogs (e.g., methyl vs. cyclopropyl) reveal enhanced stability of intermediates, as evidenced by lower decomposition rates .
Q. What analytical challenges arise in quantifying purity, and how are they mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
